molecular formula C14H19NO B4430545 N-(1-phenylpropyl)cyclobutanecarboxamide

N-(1-phenylpropyl)cyclobutanecarboxamide

Cat. No. B4430545
M. Wt: 217.31 g/mol
InChI Key: KEEDDACEYQLHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylpropyl)cyclobutanecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. CPP is a non-opioid analgesic compound that has been shown to have potential therapeutic applications in various fields, including pain management, addiction treatment, and neuroprotection.

Mechanism of Action

N-(1-phenylpropyl)cyclobutanecarboxamide works by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor involved in pain perception, addiction, and neurodegeneration. This compound acts as a competitive antagonist of the NMDA receptor, blocking the binding of glutamate and reducing the excitatory activity of the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, reduction of drug-seeking behavior, and neuroprotection. This compound has also been shown to have anti-inflammatory effects and to modulate the release of various neurotransmitters, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-phenylpropyl)cyclobutanecarboxamide in lab experiments is its unique mechanism of action, which can provide insights into the role of the NMDA receptor in various physiological processes. However, this compound has some limitations, including its relatively low potency and selectivity for the NMDA receptor, as well as its potential toxicity at high doses.

Future Directions

There are several future directions for research involving N-(1-phenylpropyl)cyclobutanecarboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another area of interest is the exploration of the potential therapeutic applications of this compound in various fields, including pain management, addiction treatment, and neuroprotection. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.

Scientific Research Applications

N-(1-phenylpropyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various fields. In pain management, this compound has been shown to have analgesic effects without the risk of addiction or tolerance development. In addiction treatment, this compound has been studied for its ability to reduce drug-seeking behavior in animal models. In neuroprotection, this compound has been shown to have protective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

N-(1-phenylpropyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-13(11-7-4-3-5-8-11)15-14(16)12-9-6-10-12/h3-5,7-8,12-13H,2,6,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEDDACEYQLHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.